(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic organic compound that belongs to the class of nitriles It features a piperidine ring substituted with a but-2-enoyl group and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the But-2-enoyl Group: The but-2-enoyl group can be introduced via an acylation reaction using but-2-enoyl chloride and a suitable base.
Attachment of the Isonicotinonitrile Moiety: The final step involves the reaction of the intermediate with isonicotinonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or a precursor in drug synthesis.
Industry: The compound may find use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)nicotinonitrile: Similar structure but with a nicotinonitrile moiety instead of isonicotinonitrile.
(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)benzonitrile: Similar structure but with a benzonitrile moiety.
Uniqueness
(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to the presence of the isonicotinonitrile moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[1-[(E)-but-2-enoyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-4-15(19)18-8-3-5-13(11-18)20-14-9-12(10-16)6-7-17-14/h2,4,6-7,9,13H,3,5,8,11H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMZBLIBERAVFJ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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